2-Chloro-5-phenylbenzoxazole
Description
Properties
IUPAC Name |
2-chloro-5-phenyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-13-15-11-8-10(6-7-12(11)16-13)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXILSHVRIETJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309524 | |
| Record name | 2-Chloro-5-phenylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439607-88-2 | |
| Record name | 2-Chloro-5-phenylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439607-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-phenylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenylbenzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with benzoyl chloride to form 2-phenylbenzoxazole, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. Metal catalysts, such as palladium or nickel, are frequently used in these processes to facilitate the cyclization and chlorination steps .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-phenylbenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzoxazole ring can be oxidized or reduced, leading to the formation of different derivatives with altered electronic properties.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can replace the chlorine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
- Substituted benzoxazoles with various functional groups.
- Oxidized or reduced derivatives of the benzoxazole ring .
Scientific Research Applications
2-Chloro-5-phenylbenzoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industrial Applications: Employed in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-5-phenylbenzoxazole in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The benzoxazole ring allows for π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity to biological targets .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and biological activities of 2-Chloro-5-phenylbenzoxazole and related benzoxazole derivatives:
Pharmacological and Physicochemical Properties
- Chlorine vs. Methyl Substituents: The electron-withdrawing chlorine in this compound increases reactivity in electrophilic substitutions compared to the electron-donating methyl group in 5-Methyl-2-phenylbenzoxazole. This difference may enhance the former’s antitumor activity . 5-Chloro-2-methylbenzoxazole (C₈H₆ClNO) exhibits stronger antibacterial activity due to the synergistic effect of chlorine and methyl groups, though its smaller size reduces lipophilicity compared to phenyl-substituted analogs .
- Phenyl vs. Amino Groups: The phenyl group in this compound improves lipid solubility, aiding membrane penetration, whereas amino groups in 2-Aminophenyl-5-aminobenzoxazole enhance water solubility but may limit bioavailability .
Hybrid Structures :
- Ethyl-2-(5-benzoxazol-tetrazolyl) acetate derivatives combine benzoxazole with tetrazole rings, introducing hydrogen-bonding capabilities that enhance antiviral and antibacterial efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-5-phenylbenzoxazole, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization reactions using substituted benzoxazole precursors. For example, chlorination of 5-phenylbenzoxazole derivatives with reagents like thionyl chloride (SOCl₂) in solvents such as dichloromethane (DCM) at 50°C for 4–12 hours is a standard approach . Optimization studies suggest that temperature control (0–20°C) and solvent polarity (e.g., DCM vs. benzene) significantly affect product purity and selectivity. NMR and IR spectroscopy are critical for confirming intermediate steps and final product identity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store the compound at 0–6°C in argon-filled containers to prevent hydrolysis or oxidation. Solubility in polar aprotic solvents (e.g., DMF) is limited, so prepare stock solutions in DCM or THF and aliquot to avoid freeze-thaw degradation . Purity (>97%) should be verified via HPLC before use in sensitive assays .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm aromatic substitution patterns and chlorine integration .
- IR : Peaks at 1600–1650 cm⁻¹ indicate C=N stretching in the benzoxazole ring .
- XRD : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/n space group) resolves bond angles and molecular packing, as demonstrated for structurally similar 2-amino-5-chloro-1,3-benzoxazole .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology : Cross-validate data using multiple techniques. For instance, conflicting NMR signals due to tautomerism can be resolved via variable-temperature NMR or computational modeling (DFT). Crystallographic data (XRD) provides definitive structural confirmation, as shown in studies of benzoxazole analogs . Discrepancies in mass spectrometry (e.g., fragmentation patterns) may arise from residual solvents; use high-resolution MS (HRMS) and compare with simulated isotopic distributions .
Q. What strategies optimize the regioselective synthesis of this compound under green chemistry conditions?
- Methodology : Replace traditional solvents (e.g., benzene) with PEG-400 or ionic liquids to enhance reaction efficiency and reduce toxicity . Catalytic systems like CuI/DBU in DMSO at 80°C improve regioselectivity for the 5-phenyl substitution. Monitor reaction progress via TLC (silica gel, hexane:EtOAc = 4:1) and isolate products via column chromatography .
Q. How does the electronic structure of this compound influence its pharmacological activity?
- Methodology : Perform DFT calculations (e.g., Gaussian 09) to map HOMO-LUMO gaps and electrostatic potential surfaces. The chlorine atom at position 2 increases electrophilicity, enhancing interactions with biological targets like kinases or GPCRs. In vitro assays (e.g., enzyme inhibition) combined with molecular docking (AutoDock Vina) validate hypothesized binding modes, as seen in studies of benzoxazole-containing agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
